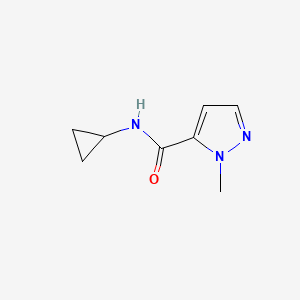

N-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide

Descripción general

Descripción

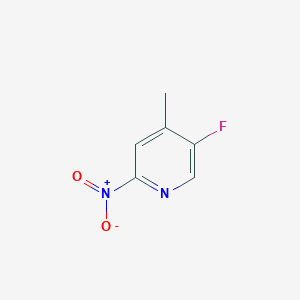

“N-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are known for their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls . A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method .Molecular Structure Analysis

The molecular structure of “this compound” can be characterized by 1H NMR, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, have been the focus of many chemical reactions. For instance, they have been involved in [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and acceptorless dehydrogenative coupling reactions .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 180.21 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Identification and Synthesis : N-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide, under various nomenclatures, has been identified and synthesized for research purposes. One notable study discusses the identification and synthesis of related pyrazole-carboxamide derivatives, highlighting the importance of accurate characterization in research chemicals (McLaughlin et al., 2016).

Biological Activity

Anticancer Evaluation : Compounds related to this compound have been evaluated for their anticancer properties. A study focused on novel pyrazole derivatives and their interaction with DNA, which is crucial in understanding their antitumor mechanisms (Lu et al., 2014).

Antifungal Activity : Some pyrazole-5-carboxamide derivatives exhibit significant antifungal activities. Research into these compounds has shown promising results against various phytopathogenic fungi, underlining their potential in agricultural applications (Wu et al., 2012).

Chemical Analysis

- Analytical Characterization : Detailed analytical characterization, including chromatographic and spectroscopic methods, is essential in the study of pyrazole-carboxamides. These analytical techniques help in understanding the properties and potential applications of such compounds (Uchiyama et al., 2015).

Pharmacological Investigations

- In Vitro Metabolism : Studies on the in vitro metabolism of pyrazole-containing synthetic cannabinoids, including pyrazole-carboxamide derivatives, provide insights into their pharmacological profile and potential therapeutic applications (Franz et al., 2017).

Mecanismo De Acción

Target of Action

N-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is a derivative of 1H-pyrazole-5-carboxamide, which has been shown to have potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae . These organisms are likely the primary targets of this compound.

Mode of Action

It is suggested that the compound interacts with its targets, leading to their death or inhibition

Biochemical Pathways

Given its fungicidal and insecticidal activities, it can be inferred that the compound disrupts essential biological processes in the target organisms, leading to their death .

Result of Action

The primary result of the action of this compound is the death or inhibition of the target organisms, Erysiphe graminis and Aphis fabae . This leads to its fungicidal and insecticidal effects, making it a potential candidate for pesticide development.

Propiedades

IUPAC Name |

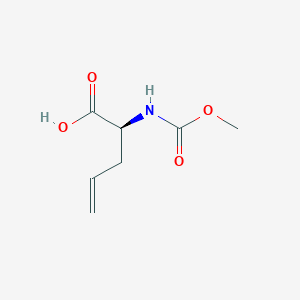

N-cyclopropyl-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11-7(4-5-9-11)8(12)10-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUNVFBCRWEKHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)

![2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98%](/img/structure/B6323157.png)